molecular formula C9H8F3NO B1629087 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone CAS No. 202270-41-5

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone

Cat. No.: B1629087
CAS No.: 202270-41-5
M. Wt: 203.16 g/mol
InChI Key: OCBFFMSUNUNWSK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone ( 202270-41-5) is an organofluorine compound with the molecular formula C 9 H 8 F 3 NO and a molecular weight of 203.16 g/mol . This chemical is characterized by its ketone group flanked by a trifluoromethyl group and a 2-(methylamino)phenyl substituent, a structure represented by the SMILES notation CNC1=CC=CC=C1C(=O)C(F)(F)F . It is typically supplied with a high purity level of 98% . For safe handling, note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to the corresponding precautionary measures, which include using personal protective equipment, working in a well-ventilated area, and wearing protective gloves and eye/face protection . To maintain stability and purity, this reagent must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-13-7-5-3-2-4-6(7)8(14)9(10,11)12/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBFFMSUNUNWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632532
Record name 2,2,2-Trifluoro-1-[2-(methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202270-41-5
Record name 2,2,2-Trifluoro-1-[2-(methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physicochemical Properties

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone possesses a molecular weight of 203.16 g/mol and a linear structure formula of C₉H₈F₃NO. The compound features a phenyl ring substituted at the ortho position with a methylamino group (-NHCH₃) and at the adjacent position with a trifluoroacetyl group (-COCF₃). This arrangement creates a sterically hindered environment that influences its reactivity in synthetic pathways. The InChI key (OCBFFMSUNUNWSK-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which is critical for its interactions in downstream applications.

Synthetic Methodologies

Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane

The most widely reported synthesis involves the reaction of N-methylisatoic anhydride (1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) with TMSCF₃ in the presence of a fluoride source and a phase-transfer catalyst. This method, detailed by Ambeed, proceeds via a two-step mechanism: (1) generation of the trifluoromethyl anion (CF₃⁻) from TMSCF₃ using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), and (2) nucleophilic attack on the carbonyl carbon of the isatoic anhydride.

Potassium Fluoride/Tetrabutylammonium Bromide (KF/TBAB) System

In a representative procedure, N-methylisatoic anhydride (10 mmol) is reacted with TMSCF₃ (13 mmol) in dry N,N-dimethylformamide (DMF) at 0–20°C under argon. KF (3 mmol) and TBAB (3 mmol) facilitate the deprotonation and transfer of CF₃⁻ to the anhydride. After quenching with 5% HCl and workup with Na₂CO₃, the product is extracted with hexanes, yielding 87% of the target compound. The use of DMF as a polar aprotic solvent enhances the solubility of the intermediates, while TBAB stabilizes the reactive anion.

Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)

An alternative protocol employs TBAF (1M in THF) as both the fluoride source and catalyst. Here, N-methylisatoic anhydride (3.45 mmol) and TMSCF₃ (4.49 mmol) are stirred in THF at 0°C, followed by TBAF addition. After 24 hours, the reaction is quenched with HCl, yielding 61% of the product. The lower yield compared to the KF/TBAB method is attributed to THF’s lower polarity, which may reduce anion stability.

Optimized Purification via Preparative TLC

A modified approach involves post-reaction purification using preparative thin-layer chromatography (TLC) on silica gel with a toluene/hexanes/ethyl acetate mobile phase. This method achieves a 55% yield, highlighting the trade-off between purity and recovery due to losses during chromatographic separation.

Table 1: Comparative Analysis of Synthetic Methods

Catalyst System Solvent Temperature (°C) Reaction Time (h) Yield (%)
KF/TBAB DMF 0–20 5 87
TBAF THF 0–20 24 61
KF/TBAB (with TLC) DMF 0–20 20 55

Mechanistic Insights and Side Reactions

The trifluoromethylation proceeds via a nucleophilic acyl substitution mechanism. The isatoic anhydride’s carbonyl carbon is activated toward attack by the CF₃⁻ anion, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the phthalimide moiety generates the trifluoroacetylated product. Side reactions, such as over-alkylation or hydrolysis of the anhydride, are mitigated by maintaining anhydrous conditions and controlled temperature.

Industrial-Scale Considerations

Solvent and Catalyst Selection

DMF is preferred over THF for large-scale synthesis due to its higher boiling point (153°C) and ability to dissolve ionic intermediates. However, TBAB’s cost and potential environmental impact necessitate recycling strategies, such as solvent distillation and catalyst recovery.

Yield Optimization Strategies

  • Temperature Control : Reactions conducted at 0°C minimize byproduct formation.
  • Stoichiometry : A 1:1.3 molar ratio of anhydride to TMSCF₃ ensures complete conversion.
  • Workup Procedures : Sequential acid-base extraction removes unreacted starting materials and salts, enhancing purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylamino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone
  • CAS: Not specified.
  • Structure: Trifluoroacetophenone with a 4-position phenyl substitution and an aminoanilino (-NHC₆H₄NH₂) group.
  • Reduced steric hindrance compared to the methylamino group in the target compound may alter binding affinity.
Compound B : 2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone
  • CAS : 2378626-29-8
  • Structure: Chloro and trifluoromethylphenylamino substituents on the phenyl ring.
  • Comparison :
    • The electron-withdrawing chloro and trifluoromethyl groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
    • Higher molecular weight (309.17 g/mol) compared to the target compound (203.16 g/mol) may reduce solubility .
Compound C : 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone
  • CAS : 25666-51-7
  • Structure : Hydroxyl group at the 2-position of the phenyl ring.
  • Comparison: The hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to methylamino. Synthesized via Fries rearrangement, contrasting with the target compound’s likely nucleophilic substitution pathway .
Antibacterial Activity :
  • Target Compound: Limited direct data, but related trifluoroacetophenone derivatives (e.g., benzimidazole analogs) exhibit low MIC values against Gram-positive and Gram-negative bacteria .
  • Compound D: 1-(4-(Quinolin-8-ylamino)phenyl)ethanone MIC values for chalcone derivatives range from 8–32 µg/mL, suggesting moderate activity . The methylamino group in the target compound may enhance membrane permeability compared to quinoline-based analogs.
Enzyme Inhibition :
  • Target Compound: Potential p38 MAP kinase inhibitor .
  • Compound E: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone Methoxy substituents are electron-donating, reducing electrophilicity at the carbonyl carbon, which may weaken enzyme interactions compared to methylamino .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a structurally similar trifluoroethanone derivative was prepared using a general procedure involving THF and triethylamine, yielding 67% after silica gel chromatography . Key optimizations include:

  • Catalyst selection : TiCl4 enhances electrophilic aromatic substitution.
  • Purification : Gradient elution (e.g., ethyl acetate/methanol) improves isolation .
  • Stoichiometry : Excess acylating agents drive reactions to completion.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Multinuclear NMR (1H, 13C, 19F) is critical. For a related compound:

  • 1H NMR : Aromatic protons at δ 7.67–6.99 ppm and methoxy at δ 3.91 ppm.
  • 19F NMR : Trifluoromethyl signal at δ -74.00 ppm .
  • HRMS/LCMS : Confirms molecular weight (e.g., m/z 428 [M+H]+ in a derivative ). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amine stretches.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Despite limited toxicological data, precautions include:

  • PPE : Gloves, goggles, and fume hood use to avoid inhalation (per GHS/CLP guidelines ).
  • Storage : Cool, dry, and segregated from oxidizers.
  • Spill management : Use inert absorbents (e.g., vermiculite) and ensure ventilation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in polymer synthesis?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, self-polycondensation of a similar trifluoroethanone monomer (AB₂ type) with trifluoromethanesulfonic acid produced hyperbranched polymers with controlled branching (0–100%) . This group also improves thermal stability and solubility in nonpolar solvents.

Q. How can computational methods predict physicochemical properties (e.g., logP, pKa) of this compound, and what are their limitations?

Tools like ACD/Labs Percepta use QSPR models to estimate logP (hydrophobicity) and pKa. However, limitations arise due to unique substituents (e.g., trifluoromethyl and methylamino groups), which may not be fully represented in training datasets . Experimental validation (e.g., potentiometric titration for pKa) is recommended.

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?

Cross-validation with multiple techniques is essential:

  • X-ray crystallography : SHELX refines crystal structures to benchmark NMR assignments .
  • Dynamic NMR : Variable-temperature experiments detect tautomerism (e.g., sharp 19F NMR signals at δ -74.00 ppm indicate no equilibration under standard conditions ).
  • DFT calculations : Adjust solvent models or conformer populations to align with experimental shifts.

Q. What role does tautomerism play in the stability and reactivity of this compound, and how is it investigated?

The methylamino group may enable keto-enol tautomerism. Investigative methods include:

  • Dynamic NMR : Observe peak splitting or coalescence at varying temperatures.
  • Computational studies : Calculate Gibbs free energy differences between tautomers. For a related compound, stable keto forms were confirmed by consistent 19F NMR signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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